REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]#[N:12].[C:14]([C:16]1[CH:17]=[C:18]([S:22](Cl)(=[O:24])=[O:23])[CH:19]=[CH:20][CH:21]=1)#[N:15].N1C=CC=CC=1.Cl>C(OC)(=O)C.O.CC(O)CC>[C:11]([C:7]1[C:6]2[C:10](=[C:2]([NH:1][S:22]([C:18]3[CH:19]=[CH:20][CH:21]=[C:16]([C:14]#[N:15])[CH:17]=3)(=[O:24])=[O:23])[CH:3]=[CH:4][C:5]=2[CH3:13])[NH:9][CH:8]=1)#[N:12]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C2C(=CNC12)C#N)C
|
Name
|
|
Quantity
|
6.48 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.83 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 2 hours and 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to the reaction mixture, liquid-liquid separation
|
Type
|
WASH
|
Details
|
the organic layer was washed with a mixture of 75 mL of water and 17.5 mL of ethanol
|
Type
|
ADDITION
|
Details
|
Activated carbon was added to the organic layer
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 45-50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
To thus obtained crude crystals
|
Type
|
DISSOLUTION
|
Details
|
for dissolution at 75° C.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with 10 mL of 2-butanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CNC2=C(C=CC(=C12)C)NS(=O)(=O)C1=CC(=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |